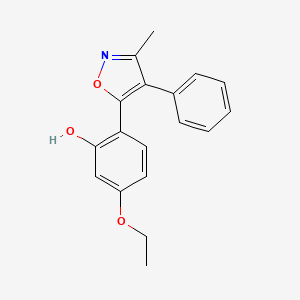
5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The oxazole ring is substituted with a phenyl group and a methyl group. The compound also contains an ethoxy group and a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, phenyl groups, and ethoxy group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms. The phenol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and phenol group could affect its solubility in different solvents .Scientific Research Applications
Pharmaceutical Development
5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol has shown potential in pharmaceutical development, particularly in the synthesis of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel compounds with potential anti-inflammatory, analgesic, and anticancer properties .
Antimicrobial Agents
This compound is being investigated for its antimicrobial properties. Studies have shown that derivatives of 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antibiotics and antifungal medications, which are crucial in the fight against antibiotic-resistant pathogens .
Neuroprotective Agents
Research has indicated that 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Cancer Research
In cancer research, this compound is being explored for its ability to induce apoptosis (programmed cell death) in cancer cells. Its unique structure allows it to interfere with cancer cell proliferation and survival pathways. This makes it a potential candidate for developing new anticancer drugs that can target specific types of cancer cells with minimal side effects .
Anti-inflammatory Applications
The anti-inflammatory properties of 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol are being studied for their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, this compound could help reduce inflammation and alleviate symptoms associated with these conditions .
Antioxidant Research
This compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. Research suggests that 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can scavenge free radicals and reduce oxidative stress, making it a potential candidate for developing supplements or medications aimed at preventing oxidative damage.
Synthesis and therapeutic potential of imidazole containing compounds ChemSpider | Data Source Details | ChemSynthesis Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl Catalytic protodeboronation of pinacol boronic esters: formal anti
Future Directions
properties
IUPAC Name |
5-ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-21-14-9-10-15(16(20)11-14)18-17(12(2)19-22-18)13-7-5-4-6-8-13/h4-11,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKUIIRKSQCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)
![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)
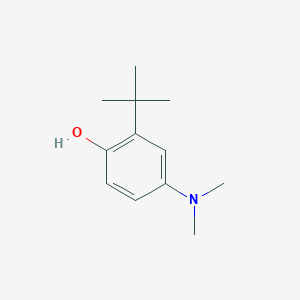
![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

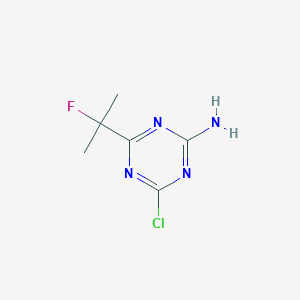
![(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2629049.png)
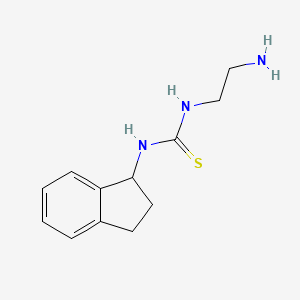
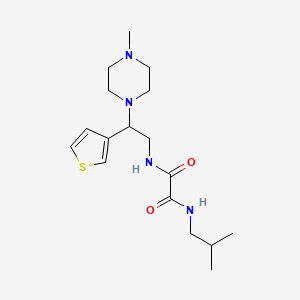


![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2629055.png)